

Dasatinib Analog-1: A Comparative Analysis of CYP450 Enzyme Selectivity

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Compound of Interest		
Compound Name:	Dasatinib analog-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of **Dasatinib analog-1** against cytochrome P450 (CYP) enzymes, with a primary focus on CYP3A4. Due to the limited availability of public data on a broad CYP panel for **Dasatinib analog-1**, this guide uses the parent compound, Dasatinib, as a comparator to provide a wider perspective on CYP enzyme interactions. All presented data is supported by published experimental findings.

Executive Summary

Dasatinib, a multi-targeted kinase inhibitor, is primarily metabolized by CYP3A4 and is also known to be a mechanism-based inhibitor of this enzyme.[1][2][3][4] This interaction carries the potential for drug-drug interactions when co-administered with other CYP3A4 substrates.[1] Research into Dasatinib analogs has been conducted to understand how structural modifications could mitigate this interaction. **Dasatinib analog-1** (also referred to as compound 5826) has been identified as an inhibitor of CYP3A4. This guide summarizes the available quantitative data on the inhibition of CYP3A4 by Dasatinib and its analogs and provides the experimental context for these findings.

I. Quantitative Comparison of CYP3A4 Inhibition

The following table summarizes the kinetic constants for the time-dependent inactivation of CYP3A4 by Dasatinib and its analogs, as determined by Li et al. A lower KI (inactivation constant) and a higher kinact (maximal rate of inactivation) indicate a more potent inactivator.



Compound	КΙ (μΜ)	kinact (min-1)
Dasatinib	6.3	0.034
Dasatinib analog-1 (cpd 5826)	5.4	N/A
Analog (cpd 984)	15.8	0.038
Analog (cpd 1920)	4.5	0.027
Analog (cpd 1235)	11.9	0.022

Data for Dasatinib and analogs 984, 1920, and 1235 are from a study characterizing them as CYP3A4 mechanism-based inactivators.[5] The KI value for **Dasatinib analog-1** is provided by MedchemExpress.

II. Selectivity Profile of Dasatinib Against Other CYP Enzymes

While comprehensive data for **Dasatinib analog-1** against a full panel of CYP enzymes is not readily available, the selectivity of the parent compound, Dasatinib, has been investigated. The following table summarizes the known interactions of Dasatinib with major CYP isoforms.

CYP Isoform	Interaction
CYP3A4	Substrate and mechanism-based inhibitor.[1][2] [3][6]
CYP2C19	Inhibitor.[7][8]
CYP1A1	Minor involvement in metabolism.
CYP1B1	Minor involvement in metabolism.

III. Experimental Protocols

The following is a detailed methodology for the in vitro assessment of time-dependent CYP3A4 inhibition, based on the protocol described by Li et al.



Time-Dependent CYP3A4 Inactivation Assay

This assay is performed to determine the KI and kinact values for a test compound.

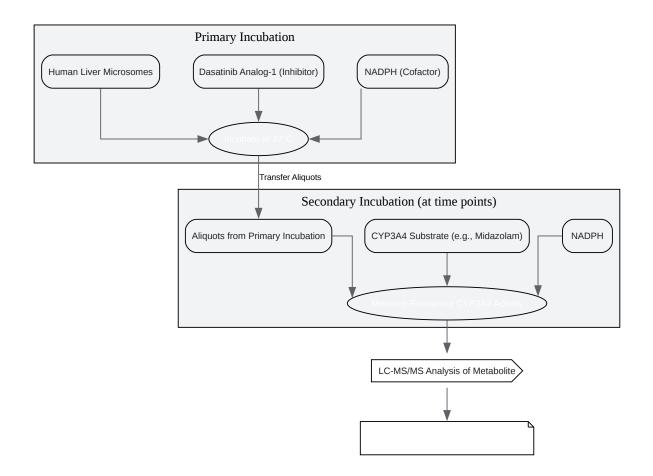
- 1. Primary Incubation:
- A series of incubation mixtures are prepared in 0.1 M potassium phosphate buffer (pH 7.4).
- Each mixture contains human liver microsomes (HLM) at a concentration of 0.5 mg/mL.
- Various concentrations of the test compound (e.g., Dasatinib or its analogs) are added to the mixtures.
- The reaction is initiated by the addition of 2 mM NADPH.
- The primary incubations are maintained at 37°C.
- 2. Secondary Incubation:
- At specific time points (e.g., 0, 4, 8, 15, 22, and 30 minutes), an aliquot (10 μL) is drawn from the primary incubation mixture.
- This aliquot is immediately diluted into a secondary reaction mixture.
- The secondary mixture contains a CYP3A4-specific substrate (e.g., midazolam), NADPH, and buffer. This step is designed to measure the remaining active CYP3A4 enzyme.
- 3. Quantification of Metabolite:
- The formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam from midazolam) is quantified using a validated analytical method, such as LC-MS/MS.
- 4. Data Analysis:
- The rate of metabolite formation is plotted against the pre-incubation time for each concentration of the test compound.
- The observed inactivation rate constants (kobs) are determined from the slopes of these
 plots.



• The KI and kinact values are then calculated by fitting the kobs values to the Michaelis-Menten equation for time-dependent inhibition.

IV. Visualizing the Experimental Workflow

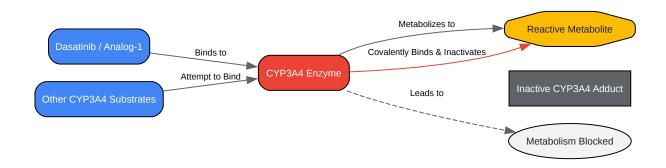
The following diagrams illustrate the key processes described in this guide.



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Caption: Workflow for determining time-dependent CYP450 inhibition.





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Caption: Mechanism-based inactivation of CYP3A4 by Dasatinib.

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